L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine
Description
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a tetrapeptide featuring a phosphono group esterified to the hydroxyl side chain of the serine residue.
Properties
CAS No. |
75712-40-2 |
|---|---|
Molecular Formula |
C14H27N4O9P |
Molecular Weight |
426.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H27N4O9P/c1-6(2)10(13(21)16-8(4)14(22)23)18-12(20)9(5-27-28(24,25)26)17-11(19)7(3)15/h6-10H,5,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)(H2,24,25,26)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
NMPLDQFTELCTFP-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The phosphono group is introduced through a specific phosphonation reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the phosphono group.
Substitution: The phosphono group can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield oxidized peptides, while reduction can produce reduced derivatives. Substitution reactions result in modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine has diverse applications in scientific research:
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It is used to investigate peptide interactions, protein folding, and enzyme-substrate relationships.
Medicine: The compound’s potential therapeutic applications are explored, including its role as a drug candidate or a biochemical probe.
Industry: It finds applications in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono group plays a crucial role in these interactions, often mimicking phosphate groups in biological systems. This mimicry allows the compound to modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₉H₃₅N₆O₁₂P
- Molecular Weight : 570.488 g/mol .
- Structural Features: The peptide backbone comprises alanine (Ala), phosphono-serine (O-phosphono-Ser), valine (Val), and alanine (Ala), with the phosphono group attached via a serine side chain.
The phosphono group mimics the natural phosphate moiety, enabling resistance to enzymatic hydrolysis and enhancing interactions with bacterial targets, such as cell wall synthesis enzymes .
Comparison with Similar Compounds
Phosphonopeptides are a class of antimicrobial agents where a phosphonic acid or phosphonate group replaces a labile phosphate ester. Below is a detailed comparison of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine with structurally and functionally related compounds:
Alafosfalin (L-Alanyl-L-1-Aminoethylphosphonic Acid)
- Molecular Formula : C₅H₁₃N₂O₅P
- Molecular Weight : 212.14 g/mol .
- Structure: Dipeptide (Ala + 1-aminoethylphosphonic acid).
- Mechanism : Transported into bacterial cells via oligopeptide permease (Opp) systems, where intracellular peptidases cleave the peptide bond to release the phosphonic acid moiety, inhibiting cell wall synthesis (e.g., alanine racemase or D-alanyl-D-alanine ligase) .
Comparison :
- However, its larger size (570 vs. 212 g/mol) could reduce membrane permeability .
L-(N⁵-Phosphono)methionine-S-Sulfoximinyl-L-alanyl-L-alanine
Comparison :
- While both compounds incorporate phosphono groups, this compound lacks the sulfoximine moiety, suggesting divergent targets (cell wall synthesis vs. glutamine metabolism).
O-Phenyl-(Benzyloxy-L-Alanine)-Allylphosphonate
Comparison :
- The absence of a peptide backbone in this compound limits its biological activity to non-antimicrobial roles (e.g., enzyme inhibitors or probes).
β-Chloro-L-Alanyl-β-Chloro-L-Alanine
Comparison :
- Unlike phosphonopeptides, β-chloroalanine derivatives rely on halogenation for activity, which may confer higher toxicity.
Research Findings and Implications
- Synthesis: Phosphonopeptides like this compound are synthesized via coupling reactions using TMSBr and pyridine-based reagents, similar to methods described for O-phenyl derivatives .
- Bioactivity : While alafosfalin’s activity is well-documented, the tetrapeptide’s extended structure may enhance stability but requires validation against resistant bacterial strains .
- Challenges: Larger phosphonopeptides face bioavailability hurdles due to size-dependent transport limitations.
Biological Activity
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a synthetic peptide that has garnered attention for its potential biological activities, particularly in antimicrobial and biochemical applications. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound is a phosphonated peptide composed of four amino acids: alanine (Ala), serine (Ser), valine (Val), and an O-phosphono group. The presence of the phosphono group enhances its stability and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance, studies on dipeptides containing alanine have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, while certain peptides demonstrated resistance in Gram-negative species, modifications in amino acid sequences can enhance their efficacy against these organisms .
Table 1: Antimicrobial Activity of Similar Peptides
| Peptide Structure | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| L-Alanyl-L-alanine | Effective | Limited |
| L-Valyl-L-alanine | Moderate | Effective |
| L-Alanyl-O-phosphono-L-seryl | Potentially effective | Needs further study |
Biochemical Applications
The phosphonated structure of this compound may serve as a mimic for pyrophosphate in biochemical reactions, particularly in DNA synthesis. Analogues of this compound have been synthesized to evaluate their substrates for HIV-1 reverse transcriptase, indicating potential applications in antiviral therapies .
Case Studies
-
Antibacterial Efficacy Study
A study investigated the antibacterial properties of various dipeptides, focusing on their effectiveness against resistant strains of Escherichia coli. The results showed that modifications to the peptide structure could significantly enhance antibacterial activity, suggesting that this compound may be optimized for better efficacy . -
Biochemical Pathway Inhibition
Another study explored the role of phosphonated peptides in inhibiting specific enzymes involved in bacterial metabolism. It was found that certain structural modifications led to increased inhibition rates, indicating that this compound could be developed as a potent inhibitor against target enzymes .
Sorption Properties
Recent research has highlighted the unique sorption properties of peptides like this compound when interacting with organic compounds. These peptides showed varying capacities for sorption based on their amino acid sequence, which can influence their application in drug delivery systems and materials science .
Thermal Stability
The thermal stability of peptide clathrates formed with organic vapors has been studied, revealing that structural variations can lead to significant differences in stability. This finding is crucial for developing stable formulations for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
